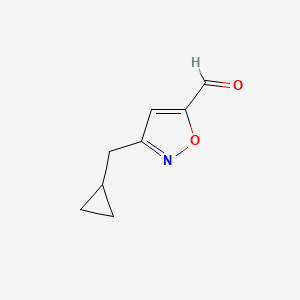

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)-1,2-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c10-5-8-4-7(9-11-8)3-6-1-2-6/h4-6H,1-3H2 |

InChI Key |

BBPVSKIEUKRRHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NOC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde generally follows these key steps:

- Formation of a diketone precursor containing the cyclopropylmethyl substituent.

- Cyclization with hydroxylamine or related reagents to form the isoxazole ring.

- Introduction or unmasking of the aldehyde group at the 5-position of the isoxazole.

The methods vary mainly in the choice of starting materials, solvents, catalysts, and reaction conditions, with emphasis on yield, safety, and environmental impact.

Preparation via Cyclization of 1-Cyclopropyl-3-Diketone Precursors

A patented method describes the preparation of isoxazole intermediates structurally related to this compound starting from 1-cyclopropyl-3-(aryl)propane-1,3-dione derivatives (Formula I) and reactive formylating agents (Formula II) in the presence of organic solvents and bases.

| Step | Reagents & Conditions | Details | Outcome |

|---|---|---|---|

| 1 | Mix compound (I) and compound (II) in dichloroethane or toluene | Temperature: 50-60 °C; add triethylamine dropwise | Formation of intermediate compound (III) |

| 2 | Maintain reaction at 65-70 °C for 2 hours | Stirring under controlled temperature | High conversion (>99%) |

| 3 | Cool reaction to 0-5 °C, quench with HCl solution (pH 4-5) | Extract organic phase with dichloroethane, dry and remove solvent | Isolation of compound (III) |

| 4 | React compound (III) with hydroxylamine hydrochloride in ethanol | Temperature: 40-45 °C; reaction time ~5 hours | Formation of isoxazole derivative (IV) with cyclopropylmethyl substituent |

This approach avoids the use of corrosive acetic anhydride and expensive triethyl orthoformate, making the process safer, more economical, and environmentally friendly. The yield of the isoxazole product exceeds 92%, with purity above 93%.

Cyclization with Hydroxylamine Hydrochloride

The cyclization of β-diketone intermediates with hydroxylamine hydrochloride to form isoxazole rings is a well-established method. In the case of this compound, the diketone precursor bearing the cyclopropylmethyl group is treated with hydroxylamine hydrochloride in ethanol at 40-45 °C for approximately 4-5 hours to afford the isoxazole aldehyde derivative.

This reaction proceeds smoothly under mild conditions and allows for high yields and selectivity. The subsequent isolation involves solvent removal under reduced pressure and purification by organic solvent extraction.

Alternative Synthetic Strategies and Related Isoxazole Derivatives

While direct literature on this compound is limited, related isoxazole derivatives have been synthesized via analogous routes involving:

- Bromination of fumarate derivatives followed by condensation with hydroxylamine to form hydroxyisoxazole esters, which can be further functionalized.

- Claisen condensation of cyclopropyl-containing ketones with oxalate esters to form diketoesters, followed by cyclization with hydroxylamine or substituted hydrazines to yield isoxazole carboxylates or aldehydes.

These methods highlight the versatility of diketone intermediates and hydroxylamine derivatives in constructing substituted isoxazole rings with cyclopropylmethyl groups.

Comparative Analysis of Preparation Methods

Summary of Research Results

The patented method provides a robust, safe, and efficient route to this compound intermediates with high yield and purity. Key advantages include:

- Avoidance of harsh reagents like acetic anhydride.

- Mild reaction conditions (40-70 °C).

- High conversion rates (>99%) and yields (>92%).

- Environmentally friendly solvent choices.

- Scalable process with straightforward workup.

The use of hydroxylamine hydrochloride for cyclization is critical for forming the isoxazole ring and introducing the aldehyde functionality at the 5-position.

Chemical Reactions Analysis

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions include functionalized isoxazole derivatives with potential biological activities .

Scientific Research Applications

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their anticancer, antioxidant, antibacterial, and antimicrobial activities . The compound is also used in the development of potential HDAC inhibitors, which are important in cancer therapy . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

*Calculated based on the Hill formula (C₈H₉NO₂).

Key Observations:

- Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)isoxazole-5-carbaldehyde) exhibit higher molecular weights due to the aromatic chlorine substituent, which increases lipophilicity and may improve membrane permeability . The benzyloxy group in 3-(benzyloxy)isoxazole-5-carbaldehyde introduces an ether linkage, enhancing solubility in polar solvents compared to the cyclopropylmethyl analog .

Physical and Chemical Properties

- Solubility: The cyclopropylmethyl group’s nonpolar nature likely reduces aqueous solubility compared to chlorophenyl or benzyloxy analogs, which benefit from halogen or oxygen-based polarity . Aldehyde-containing isoxazoles generally exhibit moderate solubility in organic solvents like DMSO or ethanol.

Biological Activity

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde is a compound belonging to the isoxazole family, known for its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

- Molecular Formula : C8H9N3O

- Molecular Weight : 163.17 g/mol

- IUPAC Name : 3-(Cyclopropylmethyl)-1,2-oxazole-5-carbaldehyde

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with isoxazole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

A study conducted on human promyelocytic leukemia cells (HL-60) evaluated the cytotoxic effects of this compound. The results indicated an IC50 value ranging from 86 to 755 μM, demonstrating varying levels of cytotoxicity among different derivatives of isoxazoles. Notably, the compound induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a rat model of arthritis. The results showed a significant reduction in knee swelling, indicating potential therapeutic applications for inflammatory conditions .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. This compound has been shown to modulate the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Overview

| Activity | Target Cells | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 86 - 755 | Induces apoptosis via Bcl-2 downregulation |

| Anti-inflammatory | Rat Arthritis Model | N/A | Reduces knee swelling |

Case Studies

- Cytotoxicity Study : A comprehensive study on various isoxazole derivatives highlighted that this compound exhibited robust cytotoxicity against HL-60 cells. The study utilized MTT assays to determine cell viability and RT-PCR for gene expression analysis .

- Inflammation Model : In a preclinical trial involving rats with induced arthritis, administration of the compound led to a marked decrease in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.